4-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine
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Overview
Description
4-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine is an organic compound with a complex structure. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also includes a chloro-dimethylphenoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 4-chloro-3,5-dimethylphenoxyethanol. This intermediate is then reacted with ethylene oxide again to produce 4-chloro-3,5-dimethylphenoxyethoxyethanol. Finally, this compound is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The chloro-dimethylphenoxy group can bind to active sites on enzymes or receptors, inhibiting their activity. The morpholine ring can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Bromo-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Methyl-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine is unique due to the specific positioning of the chloro and dimethyl groups on the phenoxy ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c1-13-11-15(12-14(2)16(13)17)21-10-9-20-8-5-18-3-6-19-7-4-18/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZUAZJRTAITSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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